1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
The synthesis of 1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as sodium hydride in dry tetrahydrofuran (THF) to facilitate the formation of the azetidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions due to the presence of the azetidine ring and the amino group. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.
Addition: The compound can undergo addition reactions with electrophiles due to the presence of the amino group.
Common reagents and conditions used in these reactions include bases, acids, and various solvents such as THF, methanol, and dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used but often involve modifications to the azetidine ring or the amino group.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, leveraging the unique reactivity of the azetidine ring.
Biological Studies: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industrial Applications: It is used in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and the presence of the amino group allow it to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other azetidine-containing compounds such as:
1-(3-Aminoazetidin-1-yl)ethanone: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile: Another azetidine derivative with distinct properties due to the presence of a nitrile group.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQWZKSZSROKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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